molecular formula C31H23NO4 B11193197 4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)furan-2-yl]benzoic acid

4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)furan-2-yl]benzoic acid

Cat. No.: B11193197
M. Wt: 473.5 g/mol
InChI Key: LQOKMAUCRRJKHW-UHFFFAOYSA-N
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Description

4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)furan-2-yl]benzoic acid is a complex organic compound that features a benzoxazine ring fused with a furan ring and a benzoic acid moiety

Preparation Methods

The synthesis of 4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)furan-2-yl]benzoic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the condensation of an appropriate amine with a phenol derivative in the presence of formaldehyde.

    Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of a suitable precursor, such as a diketone or an aldehyde.

    Coupling Reactions: The benzoxazine and furan rings are then coupled together using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Benzoic Acid Moiety: Finally, the benzoic acid group is introduced through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoxazine ring.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)furan-2-yl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Due to its unique structural features, it is explored for use in the development of advanced materials, such as polymers and nanocomposites.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Inducing Apoptosis: In cancer cells, it can trigger apoptosis through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)furan-2-yl]benzoic acid can be compared with similar compounds such as:

    4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)thiophene-2-yl]benzoic acid: This compound features a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological activity.

    4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)pyrrole-2-yl]benzoic acid: The presence of a pyrrole ring can influence the compound’s electronic properties and its interactions with biological targets.

    4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzene-2-yl]benzoic acid: This compound lacks the heterocyclic ring, which may affect its stability and solubility.

Properties

Molecular Formula

C31H23NO4

Molecular Weight

473.5 g/mol

IUPAC Name

4-[5-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)furan-2-yl]benzoic acid

InChI

InChI=1S/C31H23NO4/c33-30(34)22-17-15-21(16-18-22)27-19-20-28(35-27)29-32-26-14-8-7-13-25(26)31(36-29,23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-20,29,32H,(H,33,34)

InChI Key

LQOKMAUCRRJKHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)C6=CC=CC=C6

Origin of Product

United States

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